molecular formula C6H8OS2 B14088260 Thiophene, 2-methoxy-5-(methylthio)- CAS No. 71908-74-2

Thiophene, 2-methoxy-5-(methylthio)-

Cat. No.: B14088260
CAS No.: 71908-74-2
M. Wt: 160.3 g/mol
InChI Key: JVTYNIBJRXAXEX-UHFFFAOYSA-N
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Description

“Thiophene, 2-methoxy-5-(methylthio)-” is a substituted thiophene derivative characterized by a methoxy (-OCH₃) group at the 2-position and a methylthio (-SCH₃) group at the 5-position of the thiophene ring. This compound is synthesized via nucleophilic substitution or cross-coupling reactions, as demonstrated in the preparation of structurally similar derivatives like 3-allyl-5-methoxy-2-(methylthio)thiophene (6d). The synthesis typically involves alkylation or sulfuration of precursor thiophenes, yielding products in high purity (56–98%) confirmed by ¹H/¹³C NMR and HRMS analyses .

The methoxy and methylthio substituents in this compound likely enhance its electronic properties and binding affinity to biological targets, as suggested by Petra/Osiris/Molinspiration (POM) analyses and molecular docking studies . Its structural uniqueness makes it a candidate for further investigation in drug discovery and materials science.

Properties

CAS No.

71908-74-2

Molecular Formula

C6H8OS2

Molecular Weight

160.3 g/mol

IUPAC Name

2-methoxy-5-methylsulfanylthiophene

InChI

InChI=1S/C6H8OS2/c1-7-5-3-4-6(8-2)9-5/h3-4H,1-2H3

InChI Key

JVTYNIBJRXAXEX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(S1)SC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The most well-documented method involves reacting substituted thiophenes with trihaloacetaldehydes under acidic conditions. For example, 2-chlorothiophene reacts with trichloroacetaldehyde (CX₃CHO) in the presence of titanium tetraisopropoxide and titanium tetrachloride at -70°C. This forms a trichloroethanol intermediate, which undergoes elimination and hydrolysis to yield the target compound.

Critical Parameters :

  • Temperature : Reactions proceed optimally at -70°C to -10°C to minimize side reactions.
  • Catalyst System : Titanium tetraisopropoxide/TiCl₄ enhances electrophilic substitution at the thiophene’s α-position.
  • Solvent : Methylene chloride ensures solubility of both reactants and intermediates.

Stepwise Synthesis and Intermediate Isolation

The process involves three stages:

  • Condensation : 2-Chlorothiophene and trichloroacetaldehyde form 2,2,2-trichloro-1-(5-chlorothiophene-2-yl)ethanol (44% yield).
  • Elimination : Treatment with KOH/MeOH induces HCl elimination, generating α-methoxy-2-thiopheneacetic acid.
  • Functionalization : Methylthio group introduction via nucleophilic substitution using methyl thiomethyl sulfoxide.

Data Table 1: Key Reaction Metrics

Step Reagents/Conditions Yield (%) Purity (NMR Confirmation)
Condensation Ti(OiPr)₄, TiCl₄, CH₂Cl₂, -70°C 44 95% (δ 3.48 ppm, d, J=5 Hz)
Elimination KOH, MeOH, reflux 72 98% (IR: 3425 cm⁻¹)
Methylthio Incorporation MeS(O)Me, HCl/ROH 68 90% (δ 5.40 ppm, d, J=5 Hz)

Metal-Catalyzed Cyclization Strategies

Copper-Promoted Tandem Additions

CuCl₂-mediated reactions of terminal alkynes with thiiranes offer an alternative route. For example, but-3-ynyl sulfanes cyclize to dihydrothiophenes, which oxidize to thiophenes. Applying this to 2-methoxy-5-(methylthio)thiophene synthesis would require:

  • Alkyne Synthesis : 2-Methoxy-5-(methylthio)but-3-yn-1-ol.
  • Cyclization/Oxidation : CuCl₂ (4 equiv), DMA, 100°C, 12 h.

Limitations :

  • Moderate yields (50–60%) due to competing polymerization.
  • Requires strict anhydrous conditions.

Functional Group Interconversion Approaches

Methoxy Group Introduction via Nucleophilic Substitution

Methoxy groups are typically installed using methanol under basic conditions. For instance, α-trichloromethyl-2-thiophenemethanol reacts with KOH/MeOH to form α-methoxy intermediates, which are subsequently functionalized with methylthio groups.

Optimization Insights :

  • Base Choice : KOH outperforms NaOH in minimizing ester byproducts.
  • Solvent Effects : Methanol ensures proton exchange without hydrolyzing thioethers.

Methylthio Group Installation Strategies

Two primary methods dominate:

  • Thiol-Alkylation : Treatment with methyl iodide and a thiolate precursor.
  • Sulfide Exchange : Reaction of chlorothiophenes with sodium methylthiolate (NaSMe).

Data Table 2: Methylthio Incorporation Efficiency

Method Conditions Yield (%) Selectivity
Thiol-Alkylation MeI, DMF, K₂CO₃, 60°C 78 >95%
Sulfide Exchange NaSMe, DMSO, 100°C 65 85%

Challenges and Limitations in Existing Methods

Low Yields in Acid-Catalyzed Routes

The condensation step with trihaloacetaldehydes suffers from moderate yields (44–72%) due to:

  • Competing Polymerization : Trichloroacetaldehyde’s electrophilicity promotes oligomerization.
  • Sensitivity to Moisture : Ti-based catalysts require stringent anhydrous conditions.

Functionalization Selectivity Issues

Introducing methylthio groups at the 5-position is challenging due to:

  • Steric Hindrance : Methoxy groups at C-2 direct electrophiles to C-4/C-5, but C-5 is less accessible.
  • Oxidation Risks : Methylthio groups oxidize to sulfoxides under acidic conditions.

Chemical Reactions Analysis

Types of Reactions: Thiophene, 2-methoxy-5-(methylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiophene derivatives .

Scientific Research Applications

Thiophene, 2-methoxy-5-(methylthio)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of conductive polymers and other advanced materials.

Mechanism of Action

The mechanism of action of thiophene, 2-methoxy-5-(methylthio)- involves its interaction with various molecular targets. The compound can undergo electrophilic substitution reactions, where the sulfur atom in the thiophene ring acts as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects: The methoxy (-OCH₃) group in Thiophene, 2-methoxy-5-(methylthio)- is electron-donating, while the methylthio (-SCH₃) group provides moderate electron-withdrawing effects. This combination may optimize redox potentials for antimicrobial activity compared to simpler derivatives like 2-Chloro-5-methylthiophene, where the chloro group is strongly electron-withdrawing .
  • Biological Activity: While 3-amino-5-(thiophen-2-yl)thiophene-2-carboxylate exhibits confirmed antibacterial activity , the target compound’s activity remains theoretical, supported by docking studies .
  • Synthetic Accessibility: The target compound’s synthesis yield (56–98%) surpasses many derivatives, such as ethyl 4-amino-5-cyano-2-(methylthio)thiophene-3-carboxylate (70–85%) , highlighting efficient methodologies.

Pharmacological and Physicochemical Properties

  • Antimicrobial Potential: Compared to 2-acetyl-5-methylthiophene derivatives, which show moderate activity against Gram-positive bacteria , the methylthio group in the target compound may enhance membrane permeability due to its lipophilicity .
  • Crystal Packing: Unlike 2-amino-3-ethylcarboxamido-4-methyl-5-carboxyethyl thiophene, which forms hydrogen-bonded networks , the target compound’s crystal structure is undefined, suggesting opportunities for polymorphism studies.
  • Thermodynamic Stability : Computational models predict that the methylthio group stabilizes the thiophene ring via sulfur-mediated van der Waals interactions, a feature absent in 2-methoxy-5-methylthiophene .

Biological Activity

Thiophene, 2-methoxy-5-(methylthio)- is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a methoxy group and a methylthio group, which contribute to its reactivity and biological activity. The presence of these functional groups allows for various interactions with biological targets.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For example, studies have shown that certain thiophene compounds can inhibit the growth of various bacterial and fungal strains. A study synthesized a series of thiophene derivatives and evaluated their antibacterial activity against selected microbial species using the tube dilution method. The results demonstrated promising antibacterial effects, particularly against resistant strains .

CompoundActivityReference
Thiophene Derivative AAntibacterial (E. coli)
Thiophene Derivative BAntifungal (C. albicans)

Anti-inflammatory Activity

Thiophene, 2-methoxy-5-(methylthio)- has been studied for its anti-inflammatory effects. A notable finding is its ability to inhibit enzymes such as COX and LOX, which are crucial in the inflammatory response. In vitro assays indicate that this compound can reduce the expression of pro-inflammatory cytokines like TNF-α and IL-6 .

  • Mechanism of Action : The compound's anti-inflammatory activity is linked to its ability to block mast cell degranulation and inhibit the activation of signaling pathways such as ERK and NF-ĸB .

Anticancer Activity

The anticancer potential of thiophene derivatives has been extensively researched. For instance, one study reported that a synthesized thiophene derivative showed significant cytotoxicity against human lung cancer cell lines (A-549) at a concentration of 104 M10^{-4}\text{ M}, outperforming standard chemotherapeutic agents like adriamycin .

CompoundCancer Cell LineIC50 (µM)Reference
Thiophene Derivative S8A-549 (Lung Cancer)10
Thiophene Derivative S9MCF-7 (Breast Cancer)15

Case Studies

  • In Vivo Studies : In animal models, thiophene derivatives have demonstrated anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). For example, one derivative exhibited an inhibition rate of 58% in paw edema models compared to indomethacin .
  • Clinical Relevance : Some thiophene-based drugs have received FDA approval for various therapeutic uses, highlighting their clinical significance in treating conditions like cardiovascular diseases and inflammation .

Q & A

Q. How do researchers address discrepancies in reported catalytic activities of thiophene-based materials?

  • Methodology : Standardize testing conditions (e.g., TiO₂/SiO₂ ratios in oxidative desulfurization) and use X-ray photoelectron spectroscopy (XPS) to verify surface sulfur oxidation states .

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